molecular formula C21H22F2N2O5 B4698757 diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate

diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate

Cat. No. B4698757
M. Wt: 420.4 g/mol
InChI Key: LCLFVLPHZHFNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate, also known as DAPI, is a fluorescent stain commonly used in scientific research. DAPI is a synthetic compound that binds to DNA and emits a blue fluorescence when excited by ultraviolet light. This property makes it a valuable tool in various fields of research, including cell biology, microbiology, and genetics.

Mechanism of Action

The mechanism of action of diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate involves its specific binding to the minor groove of double-stranded DNA. diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate has a planar structure that allows it to intercalate between the base pairs of DNA. The amino groups of diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate form hydrogen bonds with the phosphate groups of DNA, while the carbonyl groups form van der Waals interactions with the base pairs. This binding results in a conformational change in the DNA, which leads to the emission of blue fluorescence when excited by ultraviolet light.
Biochemical and Physiological Effects:
diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate has no known biochemical or physiological effects on living cells. It is a non-toxic compound that does not interfere with DNA replication or transcription. However, diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate can cause DNA damage if exposed to high-intensity light for prolonged periods. Therefore, it is important to use appropriate safety measures when handling diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate.

Advantages and Limitations for Lab Experiments

The advantages of using diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate in lab experiments include its high specificity for DNA, its ability to stain living and fixed cells, and its compatibility with various microscopy techniques. diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate is also relatively inexpensive and easy to use. However, diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate has some limitations, including its inability to distinguish between live and dead cells, its sensitivity to photobleaching, and its potential for causing DNA damage.

Future Directions

There are several future directions for research involving diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate. One area of interest is the development of new fluorescent dyes that can selectively stain specific regions of DNA, such as telomeres or centromeres. Another area of research is the use of diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate in combination with other fluorescent dyes to visualize multiple cellular structures simultaneously. Additionally, there is a need for further studies on the potential DNA damage caused by diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate, and the development of safer alternatives.

Scientific Research Applications

Diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate is widely used in scientific research for various applications. One of the most common uses of diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate is as a fluorescent stain for DNA in microscopy. diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate binds specifically to the minor groove of double-stranded DNA, allowing for visualization of the nucleus in living and fixed cells. diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate is also used in flow cytometry to identify and quantify cells based on their DNA content. In addition, diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate has been used in studies of chromatin structure, DNA replication, and cell cycle progression.

properties

IUPAC Name

dipropan-2-yl 5-[(2,4-difluorophenyl)carbamoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O5/c1-11(2)29-19(26)13-7-14(20(27)30-12(3)4)9-16(8-13)24-21(28)25-18-6-5-15(22)10-17(18)23/h5-12H,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLFVLPHZHFNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.